3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

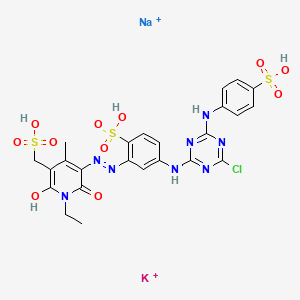

“3-(1-AMINOPROPOXY)-3.3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE” is a chemical compound with the molecular formula C11H25NO4Si . It is a type of organosilicon compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . These techniques can provide 3D structural information .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its functional groups. As an amine, it could participate in reactions such as acid-base reactions, nucleophilic substitutions, and condensations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point, boiling point, and density can be measured . Its solubility in water and other solvents can also be determined .Wissenschaftliche Forschungsanwendungen

Surface Modification and Functionalization

The gas-phase reaction of a similar compound, (3-aminopropyl)dimethylethoxysilane (APDMES), with silica surfaces has been extensively studied, highlighting its utility in surface modification. When used with silica, APDMES adsorbs via hydrogen bonding, leading to the formation of Si-O-Si linkages that are crucial for surface modification applications. This process is catalyzed by the aminopropyl end of gaseous APDMES molecules, demonstrating the compound's potential in creating functionalized surfaces with tailored properties (White & Tripp, 2000).

Stability Enhancement of Functionalized Surfaces

Aminosilanes, including compounds similar to 3-(1-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE, are used to functionalize silica surfaces. However, a major issue is the hydrolytic instability of these functionalized surfaces. Research has focused on enhancing the stability of such surfaces, with findings indicating that the choice of aminosilane and the conditions of the silanization process (e.g., solvent, temperature) significantly impact the hydrolytic stability of the resulting layers. This is critical for developing durable functional coatings and materials for various applications (Smith & Chen, 2008).

Chemical Vapor Deposition (CVD) Techniques

The application of CVD techniques for depositing monolayers of aminosilanes on silicon dioxide surfaces has been explored, showcasing the technique's effectiveness in creating covalently bonded layers. Such layers have potential applications in sensor technologies, given their ability to form stable and functional surfaces. Stability tests and surface characterization studies underline the applicability of these methods in producing surfaces with desirable properties for specific applications (Zhang et al., 2010).

Synthesis and Application in Polymer Technology

Research into the synthesis of compounds like 3-(1-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE and their application in creating novel polymer materials has been documented. For instance, the synthesis of waterborne polyurethanes with enhanced performance through the use of bis(methyoxyl hydroxyl)-functionalized polysiloxanes highlights the role of such compounds in advancing polymer technology. These findings contribute to the development of materials with improved properties for various industrial applications (Zhu et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

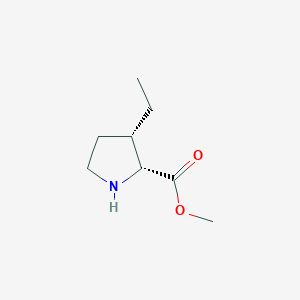

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves the reaction of 3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane with ammonia in the presence of a catalyst.", "Starting Materials": [ "3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane", "Ammonia", "Catalyst" ], "Reaction": [ "Add 3-(chloropropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane to a reaction flask", "Add ammonia to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |

CAS-Nummer |

122630-66-4 |

Molekularformel |

C11H25NO4Si |

Molekulargewicht |

0 |

Synonyme |

3-(3-AMINOPROPOXY)-3,3-DIMETHYL-1-PROPENYLTRIMETHOXYSILANE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.